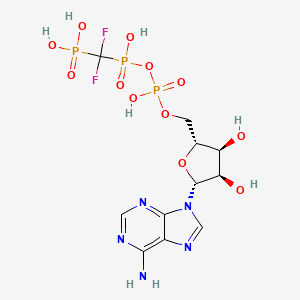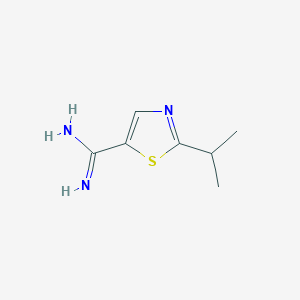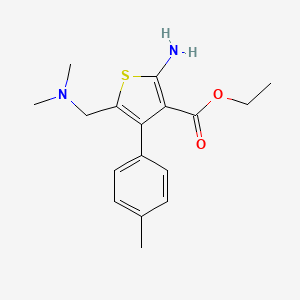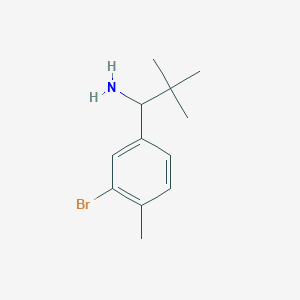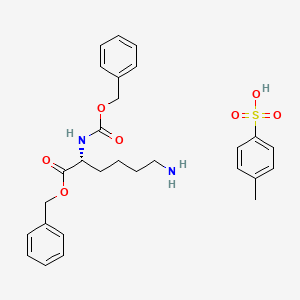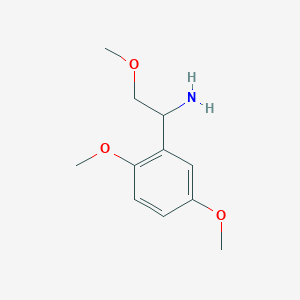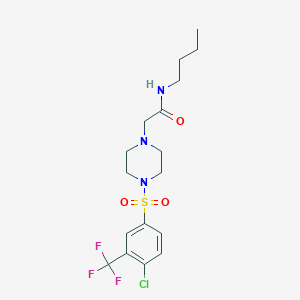
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide is a complex organic compound with a molecular formula of C17H23ClF3N3O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and sulfonylation reactionsThe final step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and toluene, along with catalysts and reagents like triethylamine and dimethylaminopyridine (DMAP) to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted piperazine derivatives .
Applications De Recherche Scientifique
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide:
4-Chlorobenzotrifluoride: A simpler compound with similar functional groups but lacking the piperazine ring, resulting in different chemical behavior and applications.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound stands out due to its combination of a piperazine ring, a sulfonyl group, and a trifluoromethyl group, which together confer unique chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C17H23ClF3N3O3S |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
N-butyl-2-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H23ClF3N3O3S/c1-2-3-6-22-16(25)12-23-7-9-24(10-8-23)28(26,27)13-4-5-15(18)14(11-13)17(19,20)21/h4-5,11H,2-3,6-10,12H2,1H3,(H,22,25) |
Clé InChI |
FNOLVUICGQSMHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



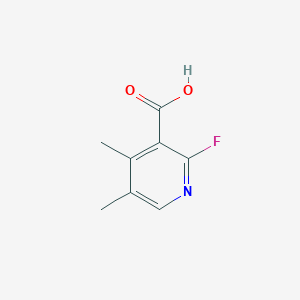


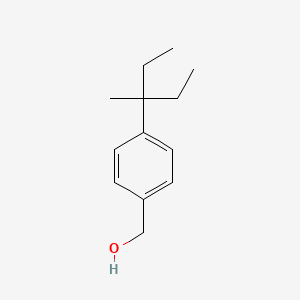
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
